UMP/CMP Kinase Phosphorylation Efficiency
ddCMP is phosphorylated by human UMP/CMP kinase, but with lower relative efficiency compared to other deoxycytidine analog monophosphates. The relative Vmax/Km efficiency ranking positions β-D-2,3-dideoxy-CMP among the least efficient substrates tested [1]. This lower efficiency may influence intracellular accumulation of the active triphosphate form.
| Evidence Dimension | Relative phosphorylation efficiency by human UMP/CMP kinase (Vmax/Km) |
|---|---|
| Target Compound Data | β-D-2,3-dideoxy-CMP: lowest efficiency among tested deoxycytidine analog monophosphates |
| Comparator Or Baseline | arabinofuranosyl-CMP (highest efficiency), dCMP, β-L-2,3-dideoxy-3-thia-CMP, Gemcitabine monophosphate (all higher efficiency than ddCMP) |
| Quantified Difference | Ranking: arabinofuranosyl-CMP > dCMP > β-L-2,3-dideoxy-3-thia-CMP > Gemcitabine MP > β-D-2,3-dideoxy-CMP |
| Conditions | Recombinant human UMP/CMP kinase, in vitro enzymatic assay |
Why This Matters
The lower phosphorylation efficiency of ddCMP relative to other analogs informs dose selection and predicts potentially slower intracellular activation kinetics, a critical parameter for researchers designing antiviral nucleotide prodrugs.
- [1] Liou, J.Y., et al. Characterization of Human UMP/CMP Kinase and Its Phosphorylation of D- and L-Form Deoxycytidine Analogue Monophosphates. The relative efficiency was as follows: arabinofuranosyl-CMP > dCMP > β-L-2,3-dideoxy-3-thia-CMP > Gemcitabine monophosphate > β-D-2,3-dideoxy-CMP. (2000). View Source
